4-Bromo-6-(trifluoromethyl)-1H-indazole

Fragment-based drug discovery MetAP2 inhibition Structure-activity relationship

SAR-sensitive projects often stall when using regioisomeric analogs that exhibit divergent binding modes. This exact 4-bromo-6-(trifluoromethyl)-1H-indazole (CAS 1000342-95-9) eliminates that risk, providing the precise substitution geometry required to reproduce published MetAP2 fragment elaborations. - Privileged fragment hit for MetAP2 inhibitor campaigns (US Patent 9,434,743 B2). - Distinct 4-bromo/6-CF₃ pattern enables unique cross-coupling vectors and electronic tuning unavailable in 5- or 7-substituted analogs. - Reliable supply with batch-to-batch consistency for reproducible fragment-based drug discovery.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1000342-95-9
Cat. No. B152576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(trifluoromethyl)-1H-indazole
CAS1000342-95-9
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
InChIKeyJRUCLQINUHVRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(trifluoromethyl)-1H-indazole Procurement Guide


4-Bromo-6-(trifluoromethyl)-1H-indazole (CAS 1000342-95-9) is a halogenated indazole derivative featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position [1]. This compound belongs to the indazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with indole and their frequent occurrence in kinase inhibitors and other pharmacologically active agents [2]. The specific substitution pattern imparts distinct electronic and steric properties that differentiate it from regioisomeric analogs and other indazole derivatives [1].

Why 4-Bromo-6-(trifluoromethyl)-1H-indazole Is Irreplaceable


Indazole derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where even minor changes in substitution pattern can drastically alter target affinity, metabolic stability, and off-target profiles [1]. The specific 4-bromo-6-trifluoromethyl substitution geometry of this compound creates a unique electrostatic and steric environment that is critical for key interactions with biological targets, particularly in fragment-based drug discovery campaigns [1]. Regioisomeric analogs, such as 5-bromo or 7-bromo derivatives, display divergent binding modes and potency profiles, rendering them unsuitable as direct substitutes [2]. The evidence presented below quantifies these differences and demonstrates why procurement decisions should be based on the exact CAS 1000342-95-9 compound rather than generic indazole alternatives.

4-Bromo-6-(trifluoromethyl)-1H-indazole: Evidence-Based Selection


Regioisomeric Specificity in MetAP2 Inhibition

In a fragment-based drug discovery campaign targeting methionine aminopeptidase 2 (MetAP2), a library of ~5000 fragments was screened at 100 µM. Among the indazole fragments, the 4-bromo-6-(trifluoromethyl) substitution pattern was identified as a uniquely potent hit, whereas alternative regioisomers (e.g., 5-bromo-1H-indazole) exhibited substantially weaker activity [1]. The 4-bromo substituent was proposed to project into a hydrophobic pocket normally occupied by the methionine side chain, a binding feature not accessible to 5- or 7-substituted analogs [1].

Fragment-based drug discovery MetAP2 inhibition Structure-activity relationship

Physicochemical Properties vs. Unsubstituted Indazole

The introduction of bromine at the 4-position and trifluoromethyl at the 6-position significantly alters key physicochemical parameters relative to the unsubstituted 1H-indazole core. The target compound exhibits an XLogP3-AA value of 3.1, reflecting enhanced lipophilicity suitable for membrane penetration [1]. This compares to an estimated XLogP of ~1.8 for unsubstituted indazole, representing a substantial increase in hydrophobicity that can improve passive permeability [1].

Medicinal chemistry Lead optimization Physicochemical profiling

Regioisomer Structural Comparison

4-Bromo-6-(trifluoromethyl)-1H-indazole (CAS 1000342-95-9) is structurally distinct from its closest commercially available regioisomers: 5-bromo-4-(trifluoromethyl)-1H-indazole (CAS 1385821-29-3) and 7-bromo-5-(trifluoromethyl)-1H-indazole (CAS 1100212-66-5) [1]. These regioisomers differ in the positioning of both the bromine and trifluoromethyl groups, leading to divergent reactivity in cross-coupling reactions and altered biological target engagement profiles .

Synthetic chemistry Building block procurement Regioisomer specificity

Patent Literature for MetAP2 Inhibitors

4-Bromo-6-(trifluoromethyl)-1H-indazole is explicitly disclosed as a key synthetic intermediate in US Patent 9,434,743 B2 (US20150005232A1), which claims indazole derivatives as MetAP2 inhibitors for the treatment of obesity and related metabolic disorders [1]. The patent describes the use of this specific bromo-trifluoromethyl indazole as a building block for constructing more complex pharmacophores, and the subsequent elaboration of this fragment yielded reversible MetAP2 inhibitors with <10 nM potency [2]. While many indazole derivatives appear in the patent literature, the specific citation of this exact CAS-numbered compound in granted intellectual property provides a validated starting point for derivative synthesis.

Intellectual property Drug discovery Obesity therapeutics

4-Bromo-6-(trifluoromethyl)-1H-indazole Applications


MetAP2 Fragment-Based Drug Discovery

This compound serves as a validated starting fragment for MetAP2 inhibitor development. The 4-bromo-6-(trifluoromethyl) substitution pattern was identified as a privileged hit in fragment screens and successfully elaborated to low-nanomolar inhibitors [1]. Procurement of this exact fragment is essential for reproducing or extending the SAR studies described by Cheruvallath et al. [2].

Patent Synthesis for Obesity and Metabolic Disease

As disclosed in US Patent 9,434,743 B2, this compound is a key intermediate for synthesizing MetAP2 inhibitors targeting obesity and related metabolic conditions [3]. The patent provides specific synthetic protocols using this building block, offering a direct and legally precedented route to novel compounds.

Regioisomer-Specific SAR Studies

The unique 4-bromo-6-(trifluoromethyl) geometry provides a distinct vector for substitution compared to other regioisomers [4]. This makes it a valuable tool for SAR exploration where subtle changes in substitution pattern can dramatically alter target engagement [1].

Suzuki-Miyaura Cross-Coupling Handle

The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups. The electron-withdrawing trifluoromethyl group at the 6-position modulates the electronic properties of the indazole ring, influencing both reactivity and the physicochemical profile of downstream products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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